molecular formula C13H13BrN2O2 B2442419 (4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 214599-08-3

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No. B2442419
M. Wt: 309.163
InChI Key: JEIMCYWWUAINBZ-ZHACJKMWSA-N
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Description

The compound “(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one” is a chemical substance with the CAS Number: 214599-08-3 . It has a molecular weight of 309.16 and its IUPAC name is (4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13BrN2O2/c1-16(2)10(8-14)11-13(17)18-12(15-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/b11-10+ . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . Its molecular formula is C13H13BrN2O2 and it has a molecular weight of 309.16 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Imidazoazine Derivatives : The compound reacts with N,N-dimethyl-N'-heteroarylformamidines to form imidazoazine derivatives, which are intermediates in the synthesis of azaaplysinopsin and related systems (Bratušek, Hvala, & Stanovnik, 1998).
  • Formation of 1,4-Dihydropyridine Derivatives : When treated with primary amines, this compound yields 1,4-dihydropyridine derivatives, which are significant in medicinal chemistry (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).
  • Generation of 3-Aroylamino-4-pyridones : It exhibits reactivity towards amines and active methylene reagents under microwave heating, leading to new syntheses, like 3-aroylamino-4-pyridones (Anwar, Metwally, Gaber, & Elnagdi, 2005).

Chemical Characterization and Properties

Safety And Hazards

The safety information available indicates that the compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-16(2)10(8-14)11-13(17)18-12(15-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIMCYWWUAINBZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one

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